molecular formula C18H26N2O4 B2455878 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid CAS No. 1286273-34-4

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid

Cat. No. B2455878
CAS RN: 1286273-34-4
M. Wt: 334.416
InChI Key: HQHGENRHPXRVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(OC(C)(C)C)N1CCC(C2=CC(C(O)=O)=CC=C2)CC1 . This indicates the presence of a tert-butoxycarbonyl group, a piperidin-4-yl group, and a benzoic acid group in the molecule .


Physical And Chemical Properties Analysis

The compound is a powder with an assay of ≥95% . It is stored at a temperature of 2-8°C . The compound’s functional groups include a Boc group and a carboxylic acid group .

Advantages and Limitations for Lab Experiments

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid has several advantages for use in laboratory experiments. It is a stable compound and is not easily hydrolyzed or oxidized. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory protocols. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not a very strong protecting group and may not be suitable for use in certain synthetic applications.

Future Directions

There are several potential future directions for the use of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid in scientific research. It could be used as a reagent in the synthesis of novel compounds, such as peptides and oligonucleotides. Additionally, it could be used as a protecting group in the synthesis of complex organic molecules. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. Finally, it could be used as a reagent in the synthesis of polymers and other materials.

Synthesis Methods

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is synthesized via a four-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as sodium carbonate. This reaction yields 4-chlorobenzoylpiperidine. The second step involves the reaction of 4-chlorobenzoylpiperidine with tert-butyl bromoacetate in the presence of a base such as sodium carbonate. This reaction yields 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoyl chloride. The third step involves the reaction of 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoyl chloride with sodium hydroxide in the presence of a solvent such as ethyl acetate. This reaction yields 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid. The fourth and final step involves the reaction of 4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid with hydrochloric acid in the presence of a solvent such as ethyl acetate. This reaction yields this compound.

Scientific Research Applications

3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as amides, esters, and amines. It is also used as a catalyst in the synthesis of peptides and oligonucleotides. Additionally, this compound is used as a protecting group for carboxylic acids, amines, and alcohols in organic synthesis.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in the formation of ternary complexes in the PROTAC mechanism . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC it is part of. The nature of these interactions typically involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC .

Cellular Effects

The effects of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid on cells are largely determined by the target protein of the PROTAC it is part of . It can influence cell function by leading to the degradation of specific target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through its role in PROTACs . It serves as a linker that connects the E3 ligase binding moiety and the target protein binding moiety within the PROTAC . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions and the nature of the PROTAC it is part of . Information on the compound’s stability, degradation, and long-term effects on cellular function would need to be determined through in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models would be dependent on the specific PROTAC it is part of and the target protein of that PROTAC . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in would be related to the metabolism of the PROTAC it is part of . This could involve interactions with various enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues would be influenced by the properties of the PROTAC it is part of . This could involve interactions with various transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTAC it is part of . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The localization of the compound could potentially influence its activity or function .

properties

IUPAC Name

3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-9-7-15(8-10-20)19-12-13-5-4-6-14(11-13)16(21)22/h4-6,11,15,19H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGENRHPXRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.